Cas no 227305-69-3 ((2,3-dihydro-1-benzofuran-5-yl)boronic acid)

(2,3-Dihydro-1-benzofuran-5-yl)boronic acid is a boronic acid derivative featuring a dihydrobenzofuran scaffold, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its boronic acid functional group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl structures. The dihydrobenzofuran core contributes to enhanced stability and potential pharmacological relevance, often found in bioactive molecules. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and materials science due to its compatibility with diverse reaction conditions and its role in forming carbon-carbon bonds. High purity and consistent reactivity make it a reliable choice for research and industrial applications.
(2,3-dihydro-1-benzofuran-5-yl)boronic acid structure
227305-69-3 structure
Product Name:(2,3-dihydro-1-benzofuran-5-yl)boronic acid
CAS No:227305-69-3
MF:C8H9BO3
MW:163.966262578964
MDL:MFCD02681979
CID:253205
PubChem ID:253662253
Update Time:2025-06-23

(2,3-dihydro-1-benzofuran-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydrobenzofuran-5-boronic acid
    • 2,3-Dihydrobenzo[b]furan-5-boronic acid
    • 2,3-Dihydrobenzofuran-5-boronic Acid (contains varying amounts of Anhydride)
    • Boronic acid,B-(2,3-dihydro-5-benzofuranyl)-
    • 2,3-dihydro-1-benzofuran-5-ylboronicacid
    • 2,3-dihydro-1-benzofuran-5-ylboronic acid
    • 2,3-dihydrobenzofuran-5-ylboronic Acid
    • (2,3-dihydrobenzofuran-5-yl)boronic acid
    • Boronic acid, (2,3-dihydro-5-benzofuranyl)-
    • 2,3-DIHYDROBENZOFURAN-5-YL-5-BORONIC ACID
    • (2,3-dihydro-1-benzofuran-5-yl)boronic acid
    • PubChem7848
    • zlchem 1108
    • 2,3-DIHYDROBENZOFURAN-5-BORONICACID
    • 23-DIHYDROBENZOFURAN-5-BORONIC ACID
    • 2,3-dihydro-1-benzofuran-5-yl-boronic acid
    • AB12166
    • A816328
    • Z381541086
    • 2,3-dihydrobenzofuran-5-boronic acid, AldrichCPR
    • MFCD02681979
    • FT-0609658
    • DTXSID80945405
    • AKOS004116211
    • CS-W016099
    • 2 pound not3-dihydro-1-benzofuran-5-ylboronicacid
    • SY045142
    • 2,3-dihydro-benzofuran-5-ylboronic acid
    • 227305-69-3
    • AM20060461
    • D4711
    • EN300-69520
    • SCHEMBL8895
    • BL009681
    • DS-10954
    • J-500566
    • 2,3dihydrobenzo[b]furan-5-boronic acid
    • NCGC00249551-01
    • ZIXLJHSFAMVHPC-UHFFFAOYSA-N
    • DB-045977
    • MDL: MFCD02681979
    • Inchi: 1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2
    • InChI Key: ZIXLJHSFAMVHPC-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(B(O)O)=CC=2CC1

Computed Properties

  • Exact Mass: 164.06400
  • Monoisotopic Mass: 164.0644743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 240°C(lit.)
  • Boiling Point: 358.4°C at 760 mmHg
  • Solubility: Slightly soluble (2.6 g/l) (25 º C),
  • Water Partition Coefficient: Slightly Soluble in water(2.6 g/L) (25°C).
  • PSA: 49.69000
  • LogP: -0.69870

(2,3-dihydro-1-benzofuran-5-yl)boronic acid Security Information

(2,3-dihydro-1-benzofuran-5-yl)boronic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2,3-dihydro-1-benzofuran-5-yl)boronic acid Pricemore >>

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(2,3-dihydro-1-benzofuran-5-yl)boronic acid Production Method

(2,3-dihydro-1-benzofuran-5-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:227305-69-3)(2,3-dihydro-1-benzofuran-5-yl)boronic acid
Order Number:A816328
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:05
Price ($):238.0
Email:sales@amadischem.com

(2,3-dihydro-1-benzofuran-5-yl)boronic acid Related Literature

Additional information on (2,3-dihydro-1-benzofuran-5-yl)boronic acid

Introduction to (2,3-dihydro-1-benzofuran-5-yl)boronic Acid (CAS No. 227305-69-3)

(2,3-dihydro-1-benzofuran-5-yl)boronic acid, identified by its Chemical Abstracts Service (CAS) number 227305-69-3, is a significant compound in the field of organic synthesis and pharmaceutical research. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The compound's structure, featuring a benzofuran core appended with a boronic acid functional group, makes it an attractive intermediate for the construction of complex molecular architectures.

The< strong>benzofuran moiety is a versatile pharmacophore found in numerous natural products and bioactive molecules. Its aromatic system and heterocyclic nature contribute to its broad biological activity, making it a recurring motif in drug discovery efforts. The boronic acid component, on the other hand, is renowned for its ability to participate in palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds with high precision and efficiency. This dual functionality makes (2,3-dihydro-1-benzofuran-5-yl)boronic acid a powerful tool for constructing biaryl systems, which are prevalent in many therapeutic agents.

In recent years, there has been a surge in research focused on developing novel methodologies for the synthesis of heterocyclic compounds. Among these, boronic acids have emerged as indispensable reagents due to their role in facilitating cross-coupling reactions under mild conditions. The< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid derivative has been extensively studied for its ability to enhance the efficiency of these reactions, particularly in the context of pharmaceutical applications. Its use has been explored in the synthesis of small-molecule inhibitors targeting various disease pathways.

One of the most compelling aspects of (2,3-dihydro-1-benzofuran-5-yl)boronic acid is its potential in medicinal chemistry. The benzofuran scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By leveraging its boronic acid functionality, researchers can introduce this pharmacophore into larger molecules with enhanced binding affinity and selectivity. This has led to several promising candidates entering preclinical development pipelines.

The compound's utility extends beyond pharmaceuticals into materials science and agrochemicals. For instance, boronic acids are increasingly being used to develop smart materials that respond to environmental stimuli, such as light or pH changes. The< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid derivative could serve as a key building block in designing such materials due to its unique structural properties. Additionally, its incorporation into agrochemical formulations may offer new solutions for crop protection by enhancing the efficacy of active ingredients.

Recent advancements in synthetic methodologies have further highlighted the importance of< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid. Techniques such as flow chemistry and photochemical activation have enabled more controlled and scalable synthesis of boronic acids, including this particular compound. These innovations are not only improving production yields but also reducing costs associated with their preparation. As a result, access to high-quality< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid has become more feasible for academic and industrial researchers alike.

The future prospects for< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid are bright, driven by ongoing research into new applications and improved synthetic routes. Its role in facilitating cross-coupling reactions continues to be a focal point for chemists seeking efficient ways to construct complex organic molecules. Moreover, its potential as a pharmacophore remains an area of intense interest due to the continued demand for novel therapeutic agents.

In conclusion,< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid (CAS No. 227305-69-3) represents a cornerstone compound in modern synthetic chemistry and pharmaceutical research. Its unique combination of structural features and reactivity makes it an invaluable tool for scientists working across multiple disciplines. As research progresses and new methodologies emerge,< strong>(2,3-dihydro-1-benzofuran-5-ybolic acid)'s impact is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:227305-69-3)(2,3-dihydro-1-benzofuran-5-yl)boronic acid
A816328
Purity:99%
Quantity:25g
Price ($):238.0
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